molecular formula C14H21NO3S2 B2559927 3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine CAS No. 2097920-58-4

3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine

Cat. No.: B2559927
CAS No.: 2097920-58-4
M. Wt: 315.45
InChI Key: DGQGOFSTTCKZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine is a useful research compound. Its molecular formula is C14H21NO3S2 and its molecular weight is 315.45. The purity is usually 95%.
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Scientific Research Applications

Thrombin Inhibition

  • Research Focus : Studies have investigated the inhibition of thrombin, an enzyme in blood that aids clotting, using derivatives similar to "3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine".
  • Key Finding : One study found that the inhibitory potency of certain stereoisomers on thrombin varied significantly based on their stereo-configuration, highlighting the importance of molecular structure in enzyme inhibition (Okamoto et al., 1981).

Synthesis and Characterization

  • Research Focus : The synthesis and characterization of compounds related to "this compound" have been extensively researched.
  • Key Finding : One study involved the synthesis of substituted thiophenes and their potential application in various chemical processes (Sedlák et al., 2008).

Pharmacological Applications

  • Research Focus : The pharmacological properties of similar piperidine derivatives have been studied, particularly their interaction with opioid receptors.
  • Key Finding : Research has demonstrated the potential of certain piperidine derivatives as antagonists for specific opioid receptors, which could have implications for treating addiction and depression (Grimwood et al., 2011).

Chemical Synthesis Techniques

  • Research Focus : Innovative techniques in the synthesis of piperidine derivatives and related compounds have been explored.
  • Key Finding : A study showcased a potent combination of reagents for converting thioglycosides to glycosyl triflates, a crucial step in chemical synthesis (Crich & Smith, 2001).

Corrosion Inhibition

  • Research Focus : Piperidine derivatives have been studied for their role in corrosion inhibition, particularly on iron surfaces.
  • Key Finding : Quantum chemical and molecular dynamic simulation studies have been conducted to predict the efficiency of certain piperidine derivatives in inhibiting corrosion (Kaya et al., 2016).

Anti-inflammatory and Immunological Applications

  • Research Focus : The potential use of piperidine derivatives in suppressing immune responses and inflammation has been a subject of study.
  • Key Finding : A novel piperidine compound was identified for its ability to inhibit macrophage activation and suppress graft rejection, indicating potential applications in anti-inflammatory treatments (Takeiri et al., 2011).

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S2/c1-11(2)10-20(17,18)12-5-3-7-15(9-12)14(16)13-6-4-8-19-13/h4,6,8,11-12H,3,5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQGOFSTTCKZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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